2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-10-5-3-2-4-9(10)15-11(16)6-7-14-12(17)8-13/h2-5H,6-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPLYANEWWHAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide typically involves a series of organic reactions. One common method includes the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction conditions are optimized to achieve high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with more stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium metabisulphite.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide is primarily studied for its potential as a therapeutic agent. Its structural similarity to other benzimidazole derivatives suggests it may possess:
- Antimicrobial Activity : Research has shown that benzimidazole derivatives can exhibit significant antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound against various bacterial and fungal strains.
- Anticancer Potential : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest it may inhibit specific cancer cell lines, but further investigation is needed to elucidate its mechanisms of action.
Biochemical Research
The compound is utilized in proteomics research, where it may serve as a tool for studying protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, facilitating the exploration of biochemical pathways and cellular processes.
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its incorporation may improve thermal stability and mechanical strength, making it suitable for various industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In another study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in human breast cancer cells, highlighting its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide involves its interaction with molecular targets in the body. The benzimidazole moiety allows it to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
Substituent Position and Linker Modifications
- 2-Chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide (CAS: 878426-65-4): Structural Difference: The acetamide is linked via a methylene group instead of an ethyl chain. Molecular weight is 237.69 g/mol, slightly lower than the target compound .
- N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide (CAS: MFCD01180778): Structural Difference: A phenoxy group replaces the chloro substituent on the acetamide.
Core Heterocycle Modifications
- 2-Acetamidobenzimidazole (CAS: 21202-05-1):
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide :
Anticancer and Kinase Inhibition
- 2-Chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (Compound 51):
- 2-Chloro-N-[2-(4-chloro-phenyl)-ethyl]-acetamide (CAS: 3840-66-2):
Antimicrobial Activity
- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1):
- Features a thioacetamide linker and dinitrophenyl group, showing broad-spectrum antimicrobial activity. The sulfur atom may contribute to redox-mediated mechanisms .
Biological Activity
2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide, with the CAS number 882649-36-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₄ClN₃O
- Molar Mass : 251.71 g/mol
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The benzimidazole moiety allows it to bind to enzymes or receptors, modulating their activity, which can lead to various biological effects such as:
- Inhibition of cell proliferation in cancer cells.
- Disruption of viral replication.
- Antimicrobial action against a range of pathogens .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.85 |
| Escherichia coli | 4.69 |
| Bacillus subtilis | 8.33 |
| Klebsiella pneumoniae | 2.60 |
| Pseudomonas aeruginosa | 13.40 |
These results demonstrate the compound's efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties. The compound was tested against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B (SRB) assay, yielding promising results:
| Compound | IC₅₀ (µM) |
|---|---|
| 2-Chloro-N-[2-(1-methyl... | 4.53 |
| Standard Drug (5-FU) | 9.99 |
The lower IC₅₀ value compared to the standard drug indicates a stronger potency of this compound against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzimidazole derivatives, including the one in focus:
- Antimicrobial Study : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against various strains. The results indicated that modifications to the benzimidazole structure could enhance activity against resistant strains .
- Anticancer Research : Research focusing on the synthesis and evaluation of benzimidazole derivatives demonstrated their potential as anticancer agents, with specific emphasis on their ability to inhibit cell growth in cancerous tissues .
- Mechanism-Based Approaches : Recent reviews have discussed mechanism-based approaches for developing new drugs from compounds like this compound, emphasizing their role in targeting specific pathways involved in cancer progression and microbial resistance .
Q & A
Q. What are the common synthetic routes for 2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide?
The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 1-methyl-1H-benzimidazole-2-ethylamine with chloroacetyl chloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent and triethylamine (TEA) as a base. Reaction optimization includes maintaining temperatures at 273 K initially, followed by stirring at room temperature for 3–4 hours. Post-reaction, the product is isolated by aqueous workup and recrystallized from ethanol or methanol .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- X-ray crystallography to resolve molecular geometry, dihedral angles (e.g., 79.3° between benzimidazole and acetamide planes), and hydrogen-bonding networks (N–H⋯O, O–H⋯N) .
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and purity.
- IR spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and benzimidazole (C=N stretch ~1600 cm⁻¹) vibrations.
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat).
- In case of inhalation: Move to fresh air; administer artificial respiration if needed.
- Skin/eye contact: Rinse with water for ≥15 minutes.
- Spills: Absorb with inert material and dispose as hazardous waste. Always consult safety data sheets (SDS) and a physician .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity (e.g., antimicrobial, anticancer)?
The benzimidazole core enables π-π stacking with biomolecular targets (e.g., DNA topoisomerases), while the chloroacetamide moiety facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). These interactions disrupt microbial cell division or cancer cell proliferation pathways .
Q. How do structural modifications influence its structure-activity relationships (SAR)?
- Dihedral angle adjustments : A smaller angle between the benzimidazole and acetamide planes enhances binding to hydrophobic enzyme pockets.
- Substituent effects : Methyl groups on the benzimidazole ring improve metabolic stability, while chloroacetamide’s electrophilicity determines target selectivity .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability : Decomposes above 397 K; recrystallization from ethanol yields stable monoclinic crystals.
- Solvent sensitivity : Hydrolyzes in aqueous acidic/basic conditions; anhydrous DCM or acetone is preferred for reactions .
Q. What role does it play in proteomics and enzyme interaction studies?
The chloroacetamide group acts as a covalent inhibitor, selectively modifying cysteine residues in enzymes (e.g., proteases, kinases). This property is leveraged in activity-based protein profiling (ABPP) to map catalytic sites and study enzyme function .
Q. How do intermolecular forces (e.g., hydrogen bonding, π-π stacking) affect its crystallographic packing and solubility?
- Hydrogen bonds : N–H⋯O and O–H⋯N interactions stabilize 1D chains or 2D layers in the crystal lattice, reducing aqueous solubility.
- π-π stacking : Between benzimidazole rings enhances solid-state stability but requires polar aprotic solvents (e.g., DMSO) for dissolution in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
